molecular formula C19H18FN5O2 B11237953 N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-2-[(pyrazin-2-YL)formamido]acetamide

N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-2-[(pyrazin-2-YL)formamido]acetamide

Cat. No.: B11237953
M. Wt: 367.4 g/mol
InChI Key: JXZGPMGVGGYRDT-UHFFFAOYSA-N
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Description

N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-2-[(pyrazin-2-YL)formamido]acetamide is a synthetic organic compound that belongs to the class of carbazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and pyrazine moieties in the structure suggests that this compound may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-2-[(pyrazin-2-YL)formamido]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Carbazole Core: Starting from a suitable precursor, the carbazole core can be synthesized through cyclization reactions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under specific conditions.

    Attachment of the Pyrazine Moiety: The pyrazine ring can be introduced through nucleophilic substitution reactions.

    Formation of the Amide Bond: The final step involves coupling the carbazole derivative with pyrazine-2-carboxylic acid using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-2-[(pyrazin-2-YL)formamido]acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or neurological disorders.

    Industry: Use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound may involve interactions with specific molecular targets such as enzymes or receptors. The presence of fluorine and pyrazine groups suggests that it may bind to active sites through hydrogen bonding, hydrophobic interactions, or π-π stacking. The exact pathways and targets would require experimental validation.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Fluoro-1H-carbazol-1-YL)acetamide: Lacks the pyrazine moiety.

    N-(2,3,4,9-Tetrahydro-1H-carbazol-1-YL)-2-[(pyrazin-2-YL)formamido]acetamide: Lacks the fluorine atom.

Uniqueness

N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-2-[(pyrazin-2-YL)formamido]acetamide is unique due to the combination of fluorine and pyrazine groups, which may confer distinct pharmacological properties and enhance its binding affinity to biological targets.

Properties

Molecular Formula

C19H18FN5O2

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-2-oxoethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C19H18FN5O2/c20-11-4-5-14-13(8-11)12-2-1-3-15(18(12)25-14)24-17(26)10-23-19(27)16-9-21-6-7-22-16/h4-9,15,25H,1-3,10H2,(H,23,27)(H,24,26)

InChI Key

JXZGPMGVGGYRDT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)CNC(=O)C4=NC=CN=C4

Origin of Product

United States

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